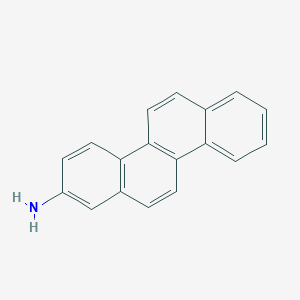

2-Aminochrysene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chrysen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIHKMNSYWRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229371 | |

| Record name | 2-Aminochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-47-9 | |

| Record name | 2-Chrysenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminochrysene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysene-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00XF35AE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Activation Pathways of 2 Aminochrysene and Its Precursors

Enzymatic Biotransformation of 6-Nitrochrysene (B1204248) to Aminochrysene Derivatives

6-Nitrochrysene is metabolically activated through two primary pathways: nitroreduction and ring oxidation, or a combination of both. researchgate.netresearchgate.net Human liver and lung tissues are capable of metabolizing 6-nitrochrysene to known carcinogenic metabolites via these routes. al-edu.comnih.gov

Role of Nitroreductases in 6-Nitrochrysene Metabolism

Nitroreductases play a crucial role in the reductive metabolism of 6-nitrochrysene, converting the nitro group (-NO₂) to an amino group (-NH₂), leading to the formation of 2-aminochrysene (6-aminochrysene). researchgate.netal-edu.comnih.govasm.org This nitroreduction is considered a critical step in the metabolic activation of 6-NC, particularly concerning DNA binding. nih.govasm.org

Studies have shown that intestinal microflora possess the enzymatic capacity for nitroreduction of 6-NC to 6-aminochrysene. nih.govasm.orgnih.gov The rate of this nitroreduction varies among different species, with human intestinal microflora exhibiting a greater capacity compared to rat and mouse microflora. nih.govasm.org In addition to bacterial enzymes, mammalian enzymes are also involved in nitroreduction. Microsomal fractions have shown nitroreductase activity attributed to cytochrome P-450. al-edu.com Cytosolic nitroreduction activity has been linked to enzymes such as xanthine (B1682287) oxidase, aldehyde oxidase, and DT-diaphorase, depending on the required cofactors. al-edu.com

Cytochrome P450 Monooxygenases in Aminochrysene Formation and Oxidation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases containing heme as a cofactor, involved in the oxidation of various substrates, including xenobiotics. nih.govwikipedia.org CYP enzymes are involved in both the formation of aminochrysene derivatives from 6-nitrochrysene and the subsequent oxidation of aminochrysene.

Human hepatic and pulmonary cytochrome P450 enzymes are capable of metabolizing 6-nitrochrysene. al-edu.comnih.gov Specifically, CYP1A2 and CYP3A4 have been implicated in the biotransformation of 6-nitrochrysene. al-edu.comnih.gov CYP1A2 is correlated with the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (a ring-oxidized metabolite), while CYP3A4 is correlated with the formation of 6-aminochrysene via nitroreduction. al-edu.comnih.gov Further metabolism of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene may also involve CYP3A4. nih.gov In human lung, CYP1A1 appears to play a major role in the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene. nih.gov

Beyond the formation of this compound, CYP enzymes are also crucial in its further metabolic processing. 6-Aminochrysene is activated by CYP450 in rat liver. medchemexpress.com Studies using rat and human liver microsomes and recombinant human CYP enzymes have shown that various CYP isoforms are involved in the oxidation of 6-aminochrysene. These include CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP3A4, and CYP3A7, with varying levels of activity. preprints.org

Further Metabolic Processing of this compound to Reactive Electrophilic Species

Following its formation, this compound undergoes further metabolic transformations to yield reactive electrophilic species that can interact with DNA, contributing to its mutagenic and carcinogenic potential. These pathways primarily involve N-hydroxylation and ring oxidation. nih.govasm.orgpreprints.orguni.lunih.govchem960.comwikimedia.orgmcmaster.ca

N-Hydroxylation and N-Acetyltransferase Activity in Aminochrysene Activation

N-hydroxylation is a key activation pathway for aromatic amines like this compound. This reaction, primarily catalyzed by cytochrome P450 enzymes, involves the addition of a hydroxyl group to the amino nitrogen, forming N-hydroxy-6-aminochrysene. nih.govasm.orgchem960.comoup.com In rats and humans, CYP2B enzymes and CYP3A4 and -2B6, respectively, are suggested to be principally involved in the N-hydroxylation of 6-aminochrysene. nih.gov

The resulting N-hydroxy metabolite can then be further activated through esterification, particularly by N-acetyltransferases (NATs). chem960.comoup.comnih.govtandfonline.cominchem.org NAT2 is specifically mentioned in the context of O-acetylation after N-hydroxylation of 6-aminochrysene, leading to the formation of an electrophilic nitrenium ion. preprints.orginchem.org This esterification pathway is considered crucial for the activation of metabolites derived from N-hydroxylation, as demonstrated by the high sensitivity of O-acetyltransferase-overexpressing bacterial strains to these metabolites. nih.gov

Ring Oxidation Pathways Leading to Dihydrodiols and Diol-Epoxides

In addition to N-hydroxylation, ring oxidation of this compound and its derivatives also contributes to the formation of reactive metabolites. This pathway involves the oxidation of the polycyclic aromatic ring structure, leading to the formation of dihydrodiols and potentially diol-epoxides. al-edu.comasm.orgpreprints.orgnih.govwikimedia.orgmcmaster.casci-toys.com

A significant metabolic activation pathway involves a combination of nitroreduction (of 6-nitrochrysene) and ring oxidation, leading to the formation of trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (6-AC-diol). researchgate.netoup.comoup.comnih.gov This dihydrodiol can be further metabolized to a reactive diol-epoxide. asm.orgnih.gov

Studies using rat and human liver microsomes have shown that CYP1A enzymes (CYP1A1 and CYP1A2) are major contributors to the activation of 6-AC-diol to genotoxic metabolites, likely through diol-epoxide formation. nih.gov While CYP3A4 and CYP3A2 (in rats) may also contribute to the activation of 6-AC-diol, their activity is generally lower than that of CYP1A enzymes. nih.gov

Characterization of Key Metabolites

Several key metabolites are central to the metabolic activation of this compound and its precursor, 6-nitrochrysene. These include N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene.

N-hydroxy-6-aminochrysene is a product of the nitroreduction of 6-nitrochrysene followed by N-hydroxylation of the resulting 6-aminochrysene. researchgate.netoup.comnih.gov This metabolite is considered a candidate proximate or ultimate carcinogen. researchgate.net It can react with DNA to form adducts, including those at the C8 and N² positions of deoxyguanosine. researchgate.netresearchgate.net

Trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (also referred to as 1,2-DHD-6-NHOH-C) is a highly reactive electrophile formed through a combination of nitroreduction and ring oxidation pathways. researchgate.netoup.comoup.com This metabolite is considered a putative ultimate mutagen/carcinogen of 6-nitrochrysene. acs.org It leads primarily to the formation of DNA adducts, such as 5-(dG-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene and N-(dI-8-yl)-1,2-DHD-6-AC. researchgate.netoup.comoup.com Studies comparing the mutagenic profiles of 6-nitrochrysene and its metabolites have indicated that trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene exhibits a mutational profile most similar to that of 6-nitrochrysene in vivo, supporting its role as a major ultimate genotoxic metabolite. oup.comoup.com

The formation and detection of these metabolites and their DNA adducts have been demonstrated in various in vitro and in vivo systems, including human liver and lung microsomes, rat hepatocytes, and rat mammary gland tissue. al-edu.comnih.govresearchgate.netaacrjournals.org

Stereochemical Aspects of this compound Metabolic Activation

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including aminochrysene derivatives, often involves cytochrome P450 (CYP) enzymes and epoxide hydrolases (EH). This process can lead to the formation of stereochemically distinct metabolites, particularly dihydrodiol epoxides, which are considered ultimate carcinogens due to their ability to form covalent DNA adducts nih.govacs.org. The stereochemical outcome of these metabolic transformations is crucial as different stereoisomers can exhibit varying biological activities, including mutagenicity and carcinogenicity nih.govacs.org.

In the context of aminochrysene metabolism, particularly for related compounds like 6-nitrochrysene (a precursor that can be metabolized to aminochrysene derivatives), stereoselectivity has been observed in the formation of trans-dihydrodiols. For instance, the metabolism of 6-nitrochrysene by Aroclor 1254-treated rat liver microsomes yields trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) with a notable enantiomeric excess. Specifically, this process has been shown to preferentially produce the (−)-[R,R] enantiomer (88%) over the (+)-[S,S] enantiomer (12%) nih.gov. The stereochemical course of dihydrodiol formation from parent PAHs is influenced by factors such as the stereoselectivity of microsomal CYP enzymes in the epoxidation of double bonds to form arene oxides, and the stereoselectivity of EH-mediated hydration of arene oxides to form trans-dihydrodiols nih.gov.

While direct studies focusing solely on the stereochemical activation of this compound are less extensively documented in the provided search results compared to related compounds like 6-aminochrysene or 6-nitrochrysene, the principles of stereoselective metabolism observed for other PAHs and their amino/nitro derivatives are likely applicable. CYP1A1 and CYP1B1 are known to be involved in the metabolism of various PAHs and aromatic amines, and these enzymes can exhibit stereoselectivity in their reactions researchgate.netscispace.com. For example, CYP1A1 has been noted for stereoselective reactions with certain substrates, including the formation of trans-1,2-dihydro-1,2-dihydroxy metabolites researchgate.net.

The formation of stereoisomeric DNA adducts is a direct consequence of the stereochemistry of the activated metabolites, such as diol epoxides. These stereochemical features of DNA adducts can impact their recognition and repair by cellular mechanisms like the nucleotide excision repair (NER) system nih.govacs.org. Studies on other PAH diol epoxides, such as those derived from benzo[a]pyrene (B130552), have demonstrated that different stereoisomeric adducts can exhibit varied repair efficiencies acs.org.

Research findings on the stereoselective metabolism of related compounds highlight the importance of considering stereochemical aspects when evaluating the metabolic activation and genotoxicity of aminochrysene derivatives. Although specific quantitative data solely for this compound stereoselective metabolism is not prominently available in the immediate search results, the enzymatic processes involved in its activation, likely mediated by CYPs, are known to be capable of producing stereoisomeric metabolites. Further research specifically on this compound is needed to fully elucidate the stereochemical course of its metabolic activation and the biological implications of the resulting stereoisomers.

Based on the information regarding the stereoselective metabolism of related compounds like 6-nitrochrysene, a potential data representation could illustrate the enantiomeric distribution of a key metabolic intermediate, such as a dihydrodiol.

| Compound | Metabolite | Enzyme System | Enantiomer Ratio (-)-[R,R] : (+)-[S,S] | Reference |

| 6-Nitrochrysene | trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Aroclor 1254-treated rat liver microsomes | 88% : 12% | nih.gov |

Molecular Interactions and Dna Adduct Formation by 2 Aminochrysene Metabolites

Structural Elucidation and Characterization of 2-Aminochrysene-Derived DNA Adducts

The metabolic activation of 2-AC's precursor, 6-NC, results in reactive intermediates that covalently bind to DNA, forming distinct adducts. The characterization of these adducts has been achieved through a combination of techniques, including liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov These analyses have identified several major types of adducts formed with nucleosides, particularly with deoxyguanosine.

One of the primary DNA adducts formed through the simple nitroreduction pathway is N-(2'-deoxyguanosine-8-yl)-6-aminochrysene, commonly abbreviated as N-(dG-8-yl)-6-AC. nih.gov In this adduct, the C6 position of the aminochrysene molecule forms a covalent bond with the C8 position of the guanine (B1146940) base. nih.govacs.org This type of adduct is a common lesion formed by many aromatic amines and is known to be mutagenic. nih.gov The formation of N-(dG-8-yl)-6-AC is a result of the metabolic conversion of 6-NC to a reactive N-hydroxy intermediate which then binds to DNA. nih.gov

Alongside the C8 adduct, the nitroreduction pathway also yields an adduct at the exocyclic N² position of guanine, identified as 5-(2'-deoxyguanosine-N²-yl)-6-aminochrysene, or 5-(dG-N²-yl)-6-AC. nih.gov In this configuration, the C5 position of the aminochrysene ring system is linked to the exocyclic amino group of the guanine base. The formation of both C8 and N² adducts demonstrates that the reactive metabolites of 6-NC can attack multiple nucleophilic sites on deoxyguanosine. nih.gov

A third, more complex metabolic pathway involves both ring oxidation and nitroreduction of 6-NC. acs.orgnih.gov This pathway generates metabolites such as trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C). nih.gov When this intermediate reacts with DNA, it produces ring-oxidized adducts. One of the major lesions identified from this pathway is 5-(deoxyguanosin-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, or 5-(dG-N²-yl)-1,2-DHD-6-AC. acs.orgnih.gov Research has shown this specific adduct to be the major DNA lesion detected in the mammary glands of rats treated with 6-NC, highlighting the biological significance of the combined activation pathway. nih.gov Another adduct from this pathway, N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, has also been identified. acs.orgnih.gov

While deoxyguanosine is the predominant target for this compound metabolites, adducts with other nucleosides have also been identified. The nitroreduction pathway is known to generate a C8-deoxyadenosine adduct, N-(dA-8-yl)-6-AC. researchgate.net Furthermore, in vitro studies reacting ring-oxidized metabolites with DNA have resulted in the formation of an adduct with deoxyinosine, characterized as N-(deoxyinosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. acs.orgnih.gov Deoxyinosine can arise from the deamination of deoxyadenosine (B7792050), suggesting a potential pathway for lesion formation.

Site-Specific Incorporation of this compound Adducts into Oligonucleotides and DNA

To study the specific biological consequences of these DNA lesions, researchers have developed methods for their site-specific incorporation into oligonucleotides. nih.gov This involves the chemical synthesis of a modified phosphoramidite (B1245037) monomer containing the this compound adduct. nih.govresearchgate.net A key chemical reaction used in this process is the Palladium-catalyzed Buchwald-Hartwig cross-coupling, which efficiently links the 6-aminochrysene moiety to a protected C8-bromo-dG derivative to create the N-(dG-8-yl)-6-AC monomer. nih.govacs.org Once synthesized, this phosphoramidite monomer can be used in standard solid-phase DNA synthesis to create an oligonucleotide containing the adduct at a precise location. nih.govresearchgate.net These custom-synthesized, adduct-containing oligonucleotides are then incorporated into plasmids or other DNA vectors for replication studies in cells. nih.gov

Impact of this compound-Derived DNA Adducts on DNA Double Helix Conformation and Replication Fidelity

The presence of bulky chemical adducts like those derived from this compound can significantly distort the DNA double helix, which in turn affects DNA replication and repair processes. uleth.canih.gov The structural perturbation caused by the adduct can interfere with the function of DNA polymerases, often stalling replication or causing the polymerase to insert an incorrect nucleotide opposite the lesion. nih.gov

Studies using site-specifically modified DNA have provided detailed insights into the mutagenic potential of these adducts. When a plasmid containing the N-(dG-8-yl)-6-AC adduct was replicated in human embryonic kidney (HEK) 293T cells, it was found to be both cytotoxic and mutagenic. nih.gov The adduct stalls DNA replication, with a translesion synthesis (TLS) efficiency of 77% relative to an unmodified control. nih.gov The bypass of the lesion is mutagenic, with a mutation frequency of 17.8%. nih.gov The predominant mutation induced is a G→T transversion. nih.govacs.org A smaller fraction of G→A transitions has also been observed. acs.org Interestingly, research has also identified semitargeted mutations, specifically a C→A transversion at the base immediately 5' to the adducted guanine. acs.org These findings demonstrate that a single DNA adduct can lead to multiple types of mutations, thereby compromising the fidelity of DNA replication. nih.govnih.gov

| Metric | Value/Observation | Reference |

|---|---|---|

| Translesion Synthesis (TLS) Efficiency | 77% (relative to control) | nih.gov |

| Overall Mutation Frequency | 17.8% | nih.gov |

| Primary Targeted Mutation | G→T Transversion (17.0%) | acs.org |

| Minor Targeted Mutation | G→A Transition (0.5%) | acs.org |

| Observed Semitargeted Mutation | C→A Transversion (at 5'-adjacent cytosine) | acs.org |

Cellular Responses and DNA Repair Mechanisms Perturbed by this compound Adducts

The formation of DNA adducts by metabolites of this compound represents a significant threat to genomic integrity. These bulky lesions on the DNA can physically obstruct the cellular machinery involved in replication and transcription, leading to mutations if not properly addressed. acs.orgnih.gov Consequently, cells have evolved sophisticated networks to detect such damage, halt cell cycle progression to allow time for repair, and remove the adducts. khanacademy.orgfrontiersin.org However, the specific nature of this compound adducts makes them particularly challenging for the cell's primary defense mechanisms, notably the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov

When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR). youtube.com This response involves sensor proteins that recognize the damage, which in turn activate transducer kinases like ATM (ataxia-telangiectasia-mutated) and ATR (ataxia telangiectasia and Rad3-related). mdpi.com These kinases then phosphorylate a host of downstream targets that orchestrate the cellular response, including the activation of cell cycle checkpoints. frontiersin.orgmdpi.com These checkpoints are critical control points at the G1/S and G2/M transitions of the cell cycle, which prevent the cell from replicating damaged DNA or entering mitosis with a compromised genome. khanacademy.orgwikipedia.org The persistence of bulky adducts, such as those formed by this compound, can lead to prolonged cell cycle arrest. If the damage is too severe or cannot be repaired, the cell may be directed towards apoptosis, or programmed cell death, to prevent the propagation of potentially cancerous mutations. khanacademy.org

The primary mechanism for removing bulky DNA adducts is the Nucleotide Excision Repair (NER) pathway. wikipedia.org This intricate process involves the recognition of the helical distortion caused by the adduct, followed by the dual incision of the damaged DNA strand on either side of the lesion. wikipedia.org The resulting gap is then filled in by DNA polymerase, using the undamaged strand as a template, and the final nick is sealed by DNA ligase. wikipedia.org

However, research has demonstrated that DNA adducts derived from 6-aminochrysene (a closely related isomer and metabolite of the potent carcinogen 6-nitrochrysene) are inefficiently repaired by the human NER system. nih.govnih.gov Studies using NER-competent nuclear extracts from human HeLa cells have shown that the repair efficiency of lesions like N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC) and 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-[dG-N²-yl]-6-AC) is significantly lower than that of other well-known bulky adducts. nih.gov

Comparative Repair Efficiencies of DNA Adducts

Detailed biochemical investigations have quantified the resistance of various this compound-related adducts to NER. The efficiency of repair is often compared to other carcinogenic adducts to understand their relative persistence in the genome. The data reveals that not all adducts are recognized and repaired with the same proficiency, which has significant implications for their mutagenic potential.

For instance, the repair of N-[dG-8-yl]-6-AC and 5-[dG-N²-yl]-6-AC was found to be approximately 8 times less efficient than the repair of the intrastrand cross-link caused by the chemotherapy drug cisplatin. nih.gov Furthermore, adenine (B156593) adducts, such as N-(deoxyadenosin-8-yl)-6-aminochrysene (N-[dA-8-yl]-6-AC), are even more resistant to repair, showing an NER efficiency about 8-fold lower than that of the N-[dG-8-yl]-6-AC adduct. nih.govacs.org The slow repair of these various lesions derived from 6-nitrochrysene (B1204248) could lead to their persistence in mammalian tissues. nih.govnih.gov

The following table summarizes the relative resistance to Nucleotide Excision Repair for various DNA adducts derived from 6-nitrochrysene and the well-studied carcinogen benzo[a]pyrene (B130552) (B[a]P).

| DNA Adduct | Relative Resistance to NER | Source Compound |

|---|---|---|

| N-(dA-8-yl)-6-AC | Most Resistant | 6-Nitrochrysene |

| N-(dG-8-yl)-1,2-DHD-6-AC | Highly Resistant | 6-Nitrochrysene |

| 5-(dG-N²-yl)-6-AC | Moderately Resistant | 6-Nitrochrysene |

| N-(dG-8-yl)-6-AC | Moderately Resistant | 6-Nitrochrysene |

| (+)-trans-B[a]P-N²-dG | Least Resistant (of this group) | Benzo[a]pyrene |

This ranking is based on in vitro studies comparing repair efficiencies in HeLa cell extracts. The resistance is ranked from most to least resistant. nih.gov

The inefficiency of the NER pathway in removing this compound-related adducts means these lesions can persist in the DNA through subsequent rounds of replication. This persistence significantly increases the probability of mutations occurring, which can ultimately contribute to the initiation of carcinogenesis. nih.govnih.gov

Genotoxicological Assessment of 2 Aminochrysene and Its Biologically Active Metabolites

In Vitro Genotoxicity Assays

In vitro assays are widely used to assess the genotoxic potential of chemicals by examining their effects on genetic material in cultured cells or microorganisms. These tests provide valuable information on the ability of a compound or its metabolites to induce gene mutations, chromosomal damage, or other forms of DNA alterations.

Bacterial Reverse Mutation Assays (e.g., Ames Test, umu Test System with Salmonella typhimurium strains)

Bacterial reverse mutation assays, such as the Ames test, utilize specific strains of Salmonella typhimurium that are deficient in their ability to synthesize an essential amino acid (commonly histidine) due to a point mutation. These strains are exposed to the test substance, and the assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize the amino acid, indicating that the substance has caused a mutation in the bacterial DNA. The umu test system is another bacterial assay that assesses genotoxicity by measuring the induction of the umuC gene, which is part of the SOS response system involved in DNA repair and mutagenesis in Salmonella typhimurium. nih.govwikipedia.org

Specific Salmonella typhimurium strains, including those with enhanced metabolic capabilities, are used to evaluate compounds like aromatic amines that require metabolic activation to exert their genotoxic effects. Strains like S. typhimurium TA1535/pSK1002, which harbors an umuC'-'lacZ fusion gene, are employed in the umu test. nih.govwikipedia.orgnih.gov Genetically engineered strains expressing human acetyltransferases (NAT1 or NAT2) have also been developed to better understand the role of these enzymes in the metabolic activation of aromatic amines and nitroarenes, including compounds structurally related to 2-AC, such as 6-aminochrysene. oup.com Studies using such strains have shown differential sensitivities to various aromatic amines depending on the expressed acetyltransferase. oup.com The umu test system is recognized for its simplicity, sensitivity, rapidity, and reproducibility in detecting DNA-damaging chemicals. nih.govresearchgate.net

Mammalian Cell Gene Mutation Assays (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase (hprt) Locus)

Mammalian cell gene mutation assays, such as those focusing on the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus, are used to detect forward mutations in cultured mammalian cells. Cells with mutations at the hprt gene locus become resistant to the cytotoxic effects of certain compounds, such as 6-thioguanine. jrfglobal.comivami.com By quantifying the number of resistant colonies after exposure to a test substance, the mutagenic potential of the substance can be assessed. jrfglobal.com

The hprt assay can detect various types of gene mutations, including nucleotide substitutions, frameshifts, small deletions, or insertions. ivami.com These assays are typically conducted with established cell lines, such as Chinese hamster ovary (CHO), Chinese hamster lung (CHL), V79 hamster cells, mouse lymphoma L5178Y cells, or human lymphoblastoid TK6 cells. ivami.comnih.gov Studies have investigated the mutagenic potential of related compounds like 6-aminochrysene and 6-nitrochrysene (B1204248) in human lymphoblastoid AHH-1 cells using the HPRT locus. While DNA adducts were detected, a concentration-dependent increase in mutant frequency at the HPRT locus was not observed for 6-aminochrysene or 6-nitrochrysene in this specific cell line, possibly due to minimal metabolic activation by AHH-1 cells. nih.gov

Chromosomal Damage Assays (e.g., Chromosomal Aberration, Micronucleus Tests)

Chromosomal damage assays are designed to detect structural and numerical alterations in chromosomes induced by genotoxic agents. These include chromosomal aberration tests, which involve the microscopic analysis of chromosomes in metaphase to identify abnormalities such as breaks, gaps, or rearrangements, and micronucleus tests, which detect micronuclei – small extra nuclear bodies containing displaced chromosomal fragments or whole chromosomes – in the cytoplasm of interphase cells. ich.orgresearchgate.netgentronix.co.uk

Micronucleus tests are widely used and can detect both clastogens (agents causing chromosomal breaks) and aneugens (agents causing chromosome loss or missegregation). gentronix.co.uk These assays are considered sensitive for detecting genotoxic substances. gentronix.co.uk In vitro micronucleus tests can be performed with various human cell types, with lymphocytes being a preferred choice. researchgate.net Chromosomal aberration assays in metaphase cells can detect a broad spectrum of changes in chromosomal integrity. ich.org Both in vitro metaphase chromosome aberration assays and in vitro micronucleus assays are considered appropriate for measuring chromosomal damage and are often used in conjunction with other genotoxicity tests. nih.govich.org

SOS/umu Response Induction in Bacterial Systems

The SOS response is a global regulatory network in bacteria, including Escherichia coli and Salmonella typhimurium, that is induced by DNA damage. wikipedia.orgswarthmore.edu This response involves the activation of the RecA protein and the cleavage of the LexA repressor, leading to the transcriptional derepression of numerous genes involved in DNA repair, including the umuDC operon. swarthmore.edu The umu test system leverages this response by coupling the expression of the umuC gene to a reporter gene, such as lacZ (encoding β-galactosidase). nih.govwikipedia.org

Exposure of Salmonella typhimurium strains harboring a umuC'-'lacZ fusion to genotoxic agents induces the SOS response, leading to increased expression of the fusion gene and subsequent production of β-galactosidase. wikipedia.org This enzyme activity can be easily measured, providing an indirect measure of the DNA damage induced by the test substance. wikipedia.org The umu test is based on the ability of DNA-damaging agents to induce the expression of the umu operon, which is essentially involved in bacterial mutagenesis through the SOS response. wikipedia.org Strains like Salmonella typhimurium TA1535/pSK1002 are commonly used in the umu test. nih.govwikipedia.org The induction of the SOS response and umuC gene expression is a key indicator of the genotoxic potential of a compound in these bacterial systems. wikipedia.org

In Vivo Genotoxicity Studies

In vivo genotoxicity studies are conducted in living organisms to assess the potential of a substance to induce genetic damage in the context of a complex biological system, considering factors such as metabolism, distribution, and excretion. These studies are crucial for evaluating the relevance of in vitro findings to potential human health risks.

Detection and Quantification of DNA Adducts in Target Organs

A critical endpoint in in vivo genotoxicity studies is the detection and quantification of DNA adducts. DNA adducts are formed when reactive forms of a chemical bind covalently to DNA. The formation of DNA adducts is considered an important initial event in chemical carcinogenesis. nih.gov Analyzing DNA adducts in specific organs can help identify target tissues and understand the metabolic pathways involved in the activation of a compound to its genotoxic forms.

For aromatic amines like 2-AC, metabolic activation typically involves N-oxidation to form N-hydroxy metabolites, which can then be further activated to reactive electrophiles that bind to DNA. Studies on related compounds, such as 6-nitrochrysene (6-NC), which can be metabolized to 6-aminochrysene (6-AC), have utilized techniques like the 32P-postlabeling assay to detect and quantify DNA adducts in various organs. aacrjournals.org These studies have shown that DNA adducts can be formed in target organs (e.g., colon) and non-target organs (e.g., liver, lung, mammary tissues). aacrjournals.org The levels and types of DNA adducts can vary depending on the organ and the metabolic pathways active in those tissues. aacrjournals.org For instance, studies on 6-NC have identified adducts derived from both N-hydroxy-6-AC and ring-oxidized metabolites. aacrjournals.orgresearchgate.net The presence and levels of specific DNA adducts in target organs provide direct evidence of the interaction of the compound or its metabolites with DNA in a living system.

Table: Genotoxicity Assay Results for 2-Aminochrysene (Illustrative based on search results for related compounds)

| Assay Type | Test System | Metabolic Activation (S9) | Result (Qualitative) | Notes | Source Indices |

| Bacterial Reverse Mutation | Salmonella typhimurium (various strains) | +/- | Positive (expected) | Aromatic amines typically require metabolic activation. Specific strains show differential sensitivity. | nih.govnih.govoup.comresearchgate.net |

| umu Test System | Salmonella typhimurium TA1535/pSK1002 | +/- | Positive (expected) | Measures SOS response induction. Sensitive for aromatic amines. | nih.govwikipedia.orgnih.gov |

| Mammalian Cell Gene Mutation | Human Lymphoblastoid AHH-1 cells (hprt locus) | +/- | Negative (for 6-AC) | Limited metabolic activation in this cell line may explain the negative result for a related compound. | nih.gov |

| Chromosomal Damage (Micronucleus) | Mammalian cells | +/- | Positive (expected) | Assesses clastogenic and aneugenic effects. | nih.govich.orggentronix.co.uk |

Note: Direct data specifically for this compound across all these assays were not explicitly detailed in the provided search snippets. The results for bacterial assays and chromosomal damage are based on the known genotoxicity of aromatic amines and the capabilities of the assay systems described. The mammalian cell gene mutation result is based on findings for the related compound 6-aminochrysene.

Mutagenicity Assessment in Transgenic Animal Models

Transgenic animal models, such as the Big Blue™ rat and MutaMouse, are valuable tools for assessing the mutagenicity of chemical compounds in vivo across various tissues. These models contain reporter genes (e.g., lacI or lacZ and cII) that can be recovered and analyzed for mutations following exposure to a test substance. Studies utilizing these models have provided insights into the mutagenic potential of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including aminochrysene metabolites.

Research into the genotoxicity of this compound often intersects with studies on the metabolism and activation of 6-nitrochrysene (6-NC), a related environmental pollutant and potent carcinogen. This compound is a potential metabolite in the metabolic pathways of such compounds. Biologically active metabolites of aminochrysene derivatives play a crucial role in mediating their mutagenic effects.

Studies using transgenic rat models, specifically the Big Blue F344 × Sprague-Dawley F1 rat harboring the lacI and cII genes, have investigated the mutagenicity of 6-nitrochrysene and its metabolites in mammary tissue. While these studies primarily focus on 6-NC and its hydroxylated and reduced derivatives, they provide relevant data on the mutagenic activity of aminochrysene-related compounds in a transgenic in vivo setting. For instance, trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C), a metabolite of 6-NC that arises from both ring-oxidation and nitro-reduction, has been identified as having a mutational profile most similar to 6-NC in vivo. This metabolite is responsible for the formation of DNA adducts, including 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (5-(dG-N2-yl)-1,2-DHD-6-AC) oup.comnih.gov.

Evaluation of mutant fractions (MF) in the mammary glands of Big Blue rats treated with 6-NC demonstrated an increase in mutation frequency compared to control animals. While direct mutagenicity data for the parent compound this compound in transgenic models were not extensively detailed in the search results, the studies on 6-NC metabolites, which include aminochrysene structures, highlight the relevance of these models for assessing the genotoxic potential of such compounds after metabolic activation.

Data from studies on 6-nitrochrysene in Big Blue rats provide an example of the type of data generated in transgenic animal mutagenicity assessments involving aminochrysene derivatives. The mutant fraction in the mammary glands of rats treated with 6-NC increased over time. The combined results for 8 and 36 weeks post-administration showed a mutant fraction of 8.1 ± 4.4 (in units of pfu × 10−5), compared to control groups nih.govacs.org. Studies also compared the mutagenicity of stereoisomers of 1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), a precursor to aminochrysene metabolites, in Big Blue rat mammary epithelial cells in vitro and in vivo. While the in vitro results showed some differences in mutagenicity between the [R,R]- and [S,S]-isomers, their mutagenic effects were similar in the in vivo system nih.govacs.org.

The metabolic activation of aminochrysene derivatives by cytochrome P450 enzymes, such as CYP1A2, is a critical step in their conversion to mutagenic species that can form DNA adducts iarc.frnih.gov. The formation of specific DNA adducts, like the 5-(dG-N2-yl)-1,2-DHD-6-AC adduct derived from 1,2-DHD-6-NHOH-C, is considered a key event leading to mutations detected in transgenic models oup.comnih.gov. The efficiency of DNA repair mechanisms, such as nucleotide excision repair (NER), in removing these adducts also influences the observed mutagenic outcome in these models nih.gov.

The application of transgenic animal models allows for the detection of gene mutations induced by these compounds and their metabolites in target tissues, providing valuable data for understanding their genotoxic mechanisms in a whole-animal system.

Mutant Fraction in Mammary Glands of Big Blue Rats Treated with 6-Nitrochrysene

| Treatment Group | Time Point (weeks) | Mutant Fraction (pfu × 10−5) |

| 6-Nitrochrysene | 2 | 3.8 ± 1.1 |

| 6-Nitrochrysene | 4 | 4.4 ± 1.0 |

| 6-Nitrochrysene | 8 & 36 (combined) | 8.1 ± 4.4 |

| Control (DMSO) | Various | Not specified in detail, but lower |

Note: Data adapted from studies on 6-nitrochrysene in Big Blue rats, illustrating the type of mutagenicity data obtained in transgenic models for related compounds. nih.govacs.org

Mechanisms of Carcinogenesis Induced by 2 Aminochrysene

Role of DNA Adducts in Mutagenesis and Carcinogenic Initiation

A primary mechanism of carcinogenesis induced by many aromatic amines, including metabolites related to 2-aminochrysene, involves the formation of DNA adducts. These adducts are formed when reactive metabolic intermediates of the compound bind covalently to DNA bases. The formation of such adducts is considered a critical step in initiating mutagenesis and carcinogenesis. ontosight.ai

One significant DNA adduct identified in studies involving metabolites of 6-nitrochrysene (B1204248), a related polycyclic aromatic hydrocarbon, is 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. ontosight.ainih.govoup.com This adduct is formed from the reaction of deoxyguanosine with a metabolite, 1,2-dihydroxy-1,2-dihydro-6-aminochrysene (also known as 6-AC-1,2-dihydrodiol). ontosight.aioup.comuni.lu Studies have shown that trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene can be metabolized to form a major adduct with deoxyguanosine. oup.com

The formation of bulky DNA adducts, such as 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, can significantly distort the DNA double helix. ontosight.ai This distortion can impede accurate DNA replication and transcription, leading to errors. ontosight.ai Analysis of mutational changes induced by 6-AC-1,2-dihydrodiol in the hypoxanthine-guanine phosphoribosyl-transferase (hprt) gene of Chinese hamster ovary cells revealed a prevalence of G:C to T:A transversions, along with other mutations including G:C to C:G transversions, G:C to A:T transitions, frameshift mutations, and deletions. oup.com This pattern of base-pair substitutions is consistent with the formation of a promutagenic deoxyguanosine adduct from a metabolite of 6-AC-1,2-dihydrodiol. oup.com The presence of these adducts can serve as biomarkers for exposure to carcinogenic substances and may indicate an increased risk of cancer development. ontosight.ai

Modulation of Cellular Signaling Pathways by this compound Exposure

Beyond direct DNA damage, this compound and its metabolites can influence cellular behavior by modulating various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Activation and Crosstalk of Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ERα) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in mediating the effects of various environmental contaminants, including polycyclic aromatic hydrocarbons and nitro-PAHs. acs.orgresearchgate.netmdpi.comnih.govmdpi.com Studies on the related compound 6-nitrochrysene and its metabolites suggest that differences in their effects mediated by AhR/ERα pathways may contribute to varied mammary carcinogenicity. nih.govacs.org

Crosstalk between AhR and estrogen receptor alpha (ERα) signaling pathways is well-established and can significantly affect endocrine function and mammary carcinogenesis. acs.orgresearchgate.netmdpi.comnih.gov AhR can inhibit ERα activity through several mechanisms, including direct inhibition by the activated AhR/ARNT heterodimer binding to inhibitory elements in ER target genes, squelching of shared coactivators like ARNT, increased proteasomal degradation of ER, and altered estrogen synthesis/metabolism. researchgate.netnih.gov Research indicates that AhR can modulate ERα-mediated gene transcription in breast cancer cells. nih.gov For instance, knockdown of AhR has been shown to increase the expression of ERα-mediated genes upon estradiol (B170435) treatment, which was associated with diminished recruitment of the coregulator RIP140 to gene regulatory sites. nih.gov This highlights a mechanism by which AhR can control the kinetics and magnitude of ERα-mediated gene stimulation. nih.gov While these findings are primarily from studies on 6-nitrochrysene and general AhR-ERα interactions, they suggest potential pathways by which this compound metabolites could influence hormone-responsive tissues.

Impact on Cell Proliferation and Apoptosis Pathways (e.g., p53, Akt, p38 MAPK, JNK, c-myc, bcl-2)

Exposure to carcinogens can impact cellular pathways controlling proliferation and apoptosis. Studies examining the effects of 6-nitrochrysene and its metabolite 1,2-DHD-6-NC in MCF-7 cells have investigated their impact on the expression of proteins involved in these processes, including p53, Akt, p38 MAPK, JNK, c-myc, and bcl-2. nih.govacs.org

p53 is a tumor suppressor protein involved in cell cycle regulation, DNA repair, and apoptosis. mdpi.com It can induce apoptosis by activating genes like Bax, which interacts with proteins like Bcl-2. mdpi.com Akt is part of the PI3K/Akt pathway, which is associated with cell growth and survival. mdpi.com The MAPK pathways, including p38 MAPK and JNK, are also involved in various cellular responses, including proliferation and apoptosis. mdpi.comnih.gov The c-myc protein is an oncogene that can influence cell cycle progression, proliferation, and apoptosis, often synergizing with other genetic abnormalities. aginganddisease.orgnih.gov Bcl-2 is an anti-apoptotic protein that can promote cell survival and proliferation. mdpi.comnih.govoncotarget.com

In MCF-7 cells, the effects of 6-nitrochrysene and 1,2-DHD-6-NC on the expression of p53, Akt, p38, JNK, c-myc, and bcl-2 proteins were found to be comparable in one study. nih.govacs.org However, the expression of AhR and ERα proteins showed differential responses, being decreased by 6-nitrochrysene but not 1,2-DHD-6-NC. nih.govacs.org This suggests that while some downstream effectors might be similarly impacted, the upstream regulatory mechanisms involving AhR and ERα could contribute to differential carcinogenic potential among related compounds. Generally, imbalances in the expression and activity of proteins like p53, c-myc, and bcl-2 are linked to altered cell proliferation and evasion of apoptosis, hallmarks of cancer. mdpi.comaginganddisease.orgnih.gov

Tissue and Species Specificity in this compound-Induced Carcinogenicity

The carcinogenic effects of arylamines, including compounds structurally related to this compound, can exhibit tissue and species specificity. imrpress.com This specificity is often determined by factors such as the availability and distribution of the compound, as well as the presence and activity of metabolic activation and detoxification enzymes within different organs and tissues across species. imrpress.com

Metabolic activation is a crucial step in the carcinogenicity of many aromatic amines. Different forms of cytochrome P450 enzymes in hepatic tissues can preferentially activate various aminochrysene isomers to mutagenic moieties. dntb.gov.ua The balance between metabolic activation, which produces reactive intermediates, and detoxification pathways influences the level of DNA damage and subsequent carcinogenic outcomes in specific tissues. The varied mammary carcinogenicity observed between 6-nitrochrysene and its metabolites in rats highlights how subtle structural differences and metabolic processing can lead to different outcomes in a specific tissue like the mammary gland. nih.govacs.org

Contribution of Oxidative Stress and Reactive Oxygen Species to this compound Carcinogenesis

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them, plays a significant role in carcinogenesis. nih.govmdpi.comnih.govcarcinogenesis.com While direct studies specifically detailing this compound's induction of oxidative stress were not extensively found, it is a general mechanism by which many carcinogens exert their effects. nih.govnih.govcarcinogenesis.com

ROS, including superoxide (B77818) radical, hydrogen peroxide, and hydroxyl radical, can cause oxidative damage to cellular macromolecules, including DNA. mdpi.comnih.govcarcinogenesis.com Oxidative damage to DNA bases can lead to mutations, contributing to the initiation and progression of cancer. nih.govmdpi.comnih.gov For example, oxidation of guanine (B1146940) can form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which can result in G:C to T:A transversions. mdpi.com

Biomarker Discovery and Validation for 2 Aminochrysene Exposure and Effect

DNA Adducts as Molecular Biomarkers of Exposure and Biological Effect

DNA adducts are formed when reactive metabolites of carcinogens bind covalently to DNA. These modifications can interfere with normal DNA replication and transcription, potentially leading to mutations and the initiation of carcinogenesis. ontosight.aiwikipedia.org The presence of specific DNA adducts can serve as a biologically effective dose biomarker, reflecting the amount of the active form of the carcinogen that has reached and interacted with the genetic material. researchgate.nettaylorandfrancis.com

Studies have identified several DNA adducts derived from 2-aminochrysene and its metabolites. For instance, 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene is a known DNA adduct formed from a metabolite of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes aminochrysene derivatives. ontosight.ai This adduct involves the binding of a 1,2-dihydroxy-1,2-dihydro-6-aminochrysene metabolite to the N2 position of deoxyguanosine in DNA. ontosight.ai Another identified adduct is N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC), formed via the nitroreduction pathway of 6-nitrochrysene (B1204248), a related compound that can be metabolized to 6-aminochrysene derivatives. nih.gov The 5-(deoxyguanosin-N2-yl)-6-aminochrysene (5-[dG-N2-yl]-6-AC) adduct has also been characterized. nih.gov

These DNA adducts are considered significant in the context of mutagenesis and carcinogenesis because they can distort the DNA double helix, impacting replication and transcription processes. ontosight.ai The persistence of such adducts in tissues can serve as biomarkers for exposure to carcinogenic substances and may indicate an increased risk of developing cancer. ontosight.ai Research has shown that adducts like N-(dG-8-yl)-6-AC and 5-(dG-N2-yl)-6-AC may be slowly repaired, potentially contributing to the tumorigenic activity observed with related compounds like 6-nitrochrysene in animal models. nih.gov

Development and Optimization of Analytical Methodologies for Biomarker Quantitation

Accurate and sensitive analytical methods are essential for the detection and quantitation of this compound-derived DNA and protein adducts in biological samples. Due to the low abundance of these adducts and the complexity of biological matrices, highly sophisticated techniques are required. ontosight.aiwikipedia.org

Mass spectrometry (MS) coupled with chromatographic separation techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), are the primary methods used for the analysis of these biomarkers. ontosight.airesearchgate.netulpgc.esnih.gov HPLC-MS/MS is widely used for the analysis of DNA adducts after enzymatic digestion of the DNA into modified nucleosides. nih.govnih.gov This approach allows for the separation of different adducts and their sensitive detection and identification based on their mass-to-charge ratio and fragmentation patterns. ontosight.ainih.govnih.gov

For protein adducts, methods often involve the hydrolysis of the adducted protein to release the modified amino acid or parent amine, followed by derivatization and analysis by GC-MS or LC-MS/MS. researchgate.netnih.govsantepubliquefrance.fr Stable-isotope dilution (SID) coupled with LC-MS/MS is considered a highly specific and accurate method for the quantitative determination of biomarkers, including protein adducts. nih.gov This method involves the addition of a known amount of a stable-isotope labeled internal standard to the sample, which helps to account for variations in sample preparation and instrument response. nih.gov

Specific analytical methods mentioned in the literature for the analysis of aromatic amine adducts, which would be applicable to this compound, include GC-MS with negative chemical ionization after derivatization with heptafluorobutyric anhydride (B1165640) for hemoglobin adducts. researchgate.netnih.gov LC-MS/MS has also been reported as suitable for the analysis of arylamines. ulpgc.essantepubliquefrance.fr

The development and optimization of these analytical methodologies involve ensuring sufficient sensitivity, selectivity, accuracy, and precision for reliable biomarker quantitation in complex biological matrices. ulpgc.esbioanalysisforum.jp This often requires extensive method validation to establish performance characteristics. bioanalysisforum.jpascpt.orgnih.gov

Translational Research for Clinical Application of this compound Biomarkers

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings to improve human health. nih.govleicabiosystems.comlysosomalcenter.org In the context of this compound biomarkers, translational research focuses on moving the detection and quantitation of DNA and protein adducts from the research laboratory to clinical applications such as exposure assessment, risk stratification, and potentially monitoring the effectiveness of interventions. ascpt.orgnih.govnih.gov

The process of translating a biomarker from discovery to clinical use involves several phases, including analytical validation, clinical validation, and qualification. ascpt.orgnih.gov Analytical validation ensures that the method for measuring the biomarker is accurate, reliable, and reproducible in biological samples. bioanalysisforum.jpnih.gov Clinical validation assesses the biomarker's ability to detect or predict an associated health outcome or exposure level in a relevant human population. ascpt.orgnih.gov Qualification involves demonstrating that the biomarker is fit for a specific purpose in a clinical or regulatory context. ascpt.org

For this compound biomarkers, translational research would involve studies to:

Establish baseline levels of DNA and protein adducts in different populations.

Correlate biomarker levels with known or estimated exposure levels to this compound.

Investigate the association between biomarker levels and health outcomes, such as cancer risk.

Develop standardized protocols for sample collection, processing, and analysis to ensure comparability of results across studies and laboratories.

Assess the feasibility and utility of using these biomarkers in clinical settings for individual risk assessment or public health surveillance.

Challenges in translational research for biomarkers include the need for multidisciplinary collaboration between basic scientists, analytical chemists, clinicians, and statisticians. ascpt.orgnih.gov Establishing robust evidence for the clinical utility of a biomarker requires well-designed epidemiological studies and clinical trials. ascpt.orgnih.govnih.gov Despite these challenges, the development and application of biomarkers for environmental exposures like this compound are crucial steps towards understanding the impact of these chemicals on human health and informing strategies for prevention and intervention.

Environmental Occurrence and Advanced Analytical Detection Strategies for 2 Aminochrysene

High-Sensitivity Analytical Methods for Environmental Matrices

The analysis of trace levels of organic contaminants like 2-Aminochrysene in complex environmental matrices such as water, soil, and sediment requires highly sensitive and selective analytical methods. eag.commdpi.comresearchgate.net

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental tools for separating and quantifying components in complex environmental samples. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used in environmental analysis. drawellanalytical.comopenaccessjournals.comalwsci.comomicsonline.org

GC is particularly well-suited for the analysis of volatile and thermally stable substances, making it valuable for detecting air pollutants and pesticides in air samples. drawellanalytical.comalwsci.com HPLC, on the other hand, employs a liquid mobile phase and is more versatile, capable of handling both volatile and non-volatile samples, including larger molecules and polar compounds. drawellanalytical.comopenaccessjournals.comalwsci.com HPLC is essential for detecting and quantifying pollutants in various matrices like water, soil, and air, including contaminants such as pesticides, industrial chemicals, and natural toxins. openaccessjournals.comhplcvials.com It allows for the identification and quantification of hazardous substances at very low concentrations in water samples and plays a role in soil pollution analysis by examining substances like PAHs and pesticides. hplcvials.com HPLC offers high sensitivity and precision, enabling the detection of trace levels of pollutants. hplcvials.com

For this compound, an amino-substituted polycyclic aromatic hydrocarbon, HPLC is likely a more suitable technique than GC due to its polarity and lower volatility compared to smaller, non-polar compounds typically analyzed by GC. Advanced HPLC techniques, potentially coupled with sensitive detectors, are crucial for its separation from complex environmental matrices.

Mass Spectrometry-Coupled Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS)) for Trace Analysis

Coupling chromatographic techniques with mass spectrometry significantly enhances the sensitivity and specificity of environmental analysis, particularly for trace-level contaminants. mdpi.comomicsonline.org Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally unstable compounds in complex matrices. eag.commdpi.commeasurlabs.com

LC-MS/MS combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of tandem mass spectrometry. eag.com This technique is widely used for trace analysis in environmental samples, including soil, water, and sediment. eag.com It allows for the detection of contaminants at trace levels in complex water matrices, such as wastewater and river water. mdpi.com The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by targeting specific precursor ions and their product ions, which is highly specific to the structure of the compound of interest. eag.com This is particularly advantageous for analyzing low-concentration contaminants in environmental matrices. mdpi.com

For the trace analysis of this compound in environmental samples, LC-MS/MS is a highly effective method. It provides the necessary sensitivity and selectivity to identify and quantify this specific amino-PAH derivative amidst the myriad of other compounds present in environmental matrices. Sample preparation techniques like solid phase extraction (SPE) can be coupled with LC-MS/MS to effectively pre-concentrate and clean up complex environmental samples, further enhancing sensitivity and precision. mdpi.com

Immunochemical Methods (Immunoassays) for Environmental Monitoring

Immunochemical methods, or immunoassays, are analytical techniques that utilize the specific binding affinity between antibodies and antigens to detect and quantify substances in a sample. babirus.aeresearchgate.net These methods offer rapid, sensitive, and cost-effective analysis for a variety of environmental contaminants. ucdavis.edupjoes.com

Immunoassays have become essential tools in analytical chemistry and are used in various fields, including environmental monitoring. babirus.aeisct.ac.jp They leverage the natural ability of antibodies to bind to specific targets, enabling the detection and quantification of desired analytes. isct.ac.jp The versatility and sensitivity of immunoassays make them a preferred choice for many environmental applications. babirus.ae They can provide high sensitivity, which is crucial when the analyte is present at very low concentrations, and high specificity to accurately identify the analyte without cross-reacting with other substances. babirus.ae

While immunoassays have been developed for monitoring various environmental contaminants, including pesticides and toxic waste chemicals, their specific application for the detection of this compound would require the development of antibodies that specifically bind to this compound. ucdavis.edupjoes.com The use of monoclonal antibodies can offer greater specificity, which is beneficial for analyzing compounds with small structural differences, such as isomers of aminochrysene. pjoes.com Immunoassays can be adapted for high-throughput analysis and on-site monitoring, offering advantages in terms of speed and cost-effectiveness, particularly when dealing with a large number of samples. researchgate.netucdavis.edu

Biosensors and Genetic Modification-Based Detection Systems

Biosensors represent a recent breakthrough in environmental pollution detection and monitoring, offering highly sensitive devices for identifying environmental contaminants. mdpi.comresearchgate.net Biosensors are analytical devices that incorporate a biological sensing element to detect a targeted analyte from complex samples. mdpi.com They convert a biological signal into a detectable electrical, optical, or thermal signal, providing high sensitivity even at minuscule analyte concentrations. mdpi.com

Various types of biosensors have been developed for environmental monitoring, including enzyme-based, antibody-based (immunosensors), DNA-based, whole-cell, and aptamer-based biosensors. mdpi.commdpi.com The incorporation of specific biorecognition elements ensures high precision and enhanced sensitivity in detecting target analytes. mdpi.com Antibody-based biosensors, or immunosensors, specifically detect and quantify the interaction between immunoglobulins and antigens using a transducer. mdpi.com DNA-based biosensors have shown the ability to detect traces of heavy metals in the environment based on the affinity of metal ions towards forming stable duplex structures with certain DNA bases. mdpi.com

While the search results highlight the application of biosensors for detecting various environmental pollutants like pesticides, heavy metals, and pathogens, specific examples of biosensors developed for this compound or amino-PAH derivatives were not prominently found. mdpi.comresearchgate.netmdpi.com However, the principles of biosensing, particularly the use of specific biorecognition elements like antibodies or engineered biological components, hold potential for the development of highly sensitive and specific detection systems for this compound in the future. Genetic modification-based detection systems could potentially involve engineering microorganisms or plants to respond to the presence of this compound, providing a biological signal that can be measured. Further research is needed to explore the application of these advanced biosensing and genetic modification approaches for the specific detection of aminochrysene derivatives.

Challenges and Innovations in Trace-Level Environmental Detection of Aminochrysene Derivatives

Detecting aminochrysene derivatives, including this compound, at trace levels in environmental matrices presents several challenges. Environmental samples are often complex, containing a wide variety of compounds that can interfere with the analysis. mdpi.comamecj.com Matrix effects can significantly impact the sensitivity and accuracy of analytical methods. mdpi.comfrontiersin.org

Innovations in analytical chemistry are continuously addressing these challenges. Advances in chromatographic techniques, such as two-dimensional chromatography (GC×GC and LC×LC), offer enhanced resolution for separating complex mixtures, enabling the detection of a wider range of pollutants. omicsonline.org Hyphenating chromatography with mass spectrometry (GC-MS, LC-MS) further improves sensitivity and specificity. omicsonline.org The development of LC-MS/MS methods specifically tailored for trace analysis in complex environmental matrices, often coupled with efficient sample preparation techniques like solid phase extraction (SPE), is crucial for achieving low detection limits. mdpi.comnih.gov

For aminochrysene derivatives, the structural similarity to parent PAHs and other amino- or nitro-substituted isomers can pose challenges in achieving high specificity. The development of highly selective antibodies for immunoassays or specific biorecognition elements for biosensors is essential for accurate detection. babirus.aepjoes.commdpi.com

Furthermore, the lack of standardized methodologies and limited spectral libraries for some emerging contaminants, including specific amino-PAH derivatives, can hinder their routine analysis. mdpi.com However, ongoing research in developing robust and efficient extraction methods for diverse environmental matrices is contributing to improved analytical capabilities. rsc.orgwiley.com The integration of artificial intelligence (AI) with analytical techniques is also emerging as a way to improve environmental monitoring and data analysis. mdpi.com

Future innovations in the trace-level environmental detection of aminochrysene derivatives will likely focus on developing even more sensitive and selective techniques, improving sample preparation methods for complex matrices, and expanding spectral databases and standardized protocols for these compounds. The potential of biosensors and genetic modification-based systems for rapid, on-site, and highly specific detection also represents a promising area for future development. mdpi.comresearchgate.netfrontiersin.org

Advanced Research Methodologies and in Vitro/in Vivo Models in 2 Aminochrysene Studies

Mammalian Cell Culture Systems (e.g., Chinese Hamster Ovary (CHO-K1, CHO-UV5), HEK 293T, MCF-7 cells)

Mammalian cell culture systems are fundamental tools in toxicology and carcinogenesis research, allowing for controlled investigations into cellular responses to chemical exposure. Chinese Hamster Ovary (CHO) cells, including lines like CHO-K1, are widely used for their robust growth and applicability in various assays, including those assessing cytotoxicity and mutagenicity biocat.comnih.gov. HEK 293T cells, derived from human embryonic kidney, are another important line, particularly useful for studies involving transient protein expression and genetic manipulation, such as investigating the role of specific DNA repair polymerases in bypassing DNA adducts expressionsystems.comthermofisher.comnih.govevitria.com. MCF-7 cells, a human breast cancer cell line, are employed to study the effects of compounds on hormone receptor expression and other pathways relevant to mammary carcinogenesis acs.org.

Studies using these cell lines contribute to understanding how 2-AC or its metabolites interact with cellular components, induce DNA damage, or alter gene expression. For instance, research has investigated the mutagenicity and DNA adduct formation induced by 6-aminochrysene and its metabolites in Chinese hamster ovary cells nih.gov. Furthermore, HEK 293T cells have been utilized to study the replication of specific 6-nitrochrysene-derived DNA adducts, including those potentially related to 2-AC metabolites, and the roles of translesion synthesis DNA polymerases in this process nih.govresearchgate.net.

Bacterial Tester Strains for Mutagenicity Screening (e.g., Salmonella typhimurium NM2009, NM6001, NM6002)

Bacterial reverse mutation assays, such as the Ames test, are standard methods for rapidly screening the mutagenic potential of chemicals. Salmonella typhimurium strains are commonly used, with specific strains engineered to detect different types of mutations and to express various metabolic enzymes that can activate pro-mutagens. Strains like Salmonella typhimurium TA100, TA98, and TA1535 are foundational nih.govresearchgate.neteuropa.eu.

More specialized strains have been developed to enhance sensitivity to particular classes of compounds, including aromatic amines like 2-AC. Salmonella typhimurium NM2009, which overexpresses O-acetyltransferase activity, has shown high sensitivity towards various aromatic amines, including 6-aminochrysene, after metabolic activation by liver microsomes nih.govnih.gov. This increased sensitivity compared to original strains like TA1535/pSK1002 highlights the utility of genetically engineered strains for detecting the genotoxic effects of compounds requiring specific metabolic activation pathways nih.govnih.gov.

Other engineered strains, such as Salmonella typhimurium NM6001 and NM6002, which express human NAT1 and NAT2 genes respectively, are used to investigate the role of human N-acetyltransferases in the genotoxicity of aromatic amines oup.com. Studies using these strains can help elucidate the specific human enzymes involved in the metabolic activation of compounds like 2-AC, providing more relevant data for human risk assessment oup.com. Research has demonstrated that NAT1 plays a major role in the phase II activation of certain aromatic amines, while NAT2 is key for others, underscoring the importance of using strains with specific human enzyme expression to understand metabolic activation pathways oup.com.

Animal Models for Carcinogenesis and DNA Adduct Studies (e.g., Rat Mammary Gland Models, Preweanling CD-1 Mice)

In vivo animal models are crucial for evaluating the carcinogenic potential of chemicals and studying the formation and persistence of DNA adducts in target tissues. Rat mammary gland models are frequently used to investigate mammary carcinogenesis induced by various compounds acs.orgnih.govveterinaryworld.org. Studies in this model have examined the effects of 6-nitrochrysene (B1204248) and its metabolites, including those related to 2-AC, on DNA adduct formation and tumor development acs.orgnih.gov. Research in the rat mammary gland has identified specific DNA adducts derived from 6-nitrochrysene metabolism, supporting hypotheses about the ultimate carcinogenic metabolites acs.orgnih.govacs.org. The mutant fraction in mammary glands of rats treated with related compounds like 6-nitrochrysene has been quantified over time, providing insights into the accumulation of genetic damage acs.orgnih.gov.

Preweanling CD-1 mice are another valuable model, particularly for assessing the carcinogenic potency of compounds administered during a sensitive developmental window acs.orgnih.govnih.gov. Studies in preweanling CD-1 mice have investigated carcinogen-DNA adduct formation in various organs, including the lungs and livers, following administration of compounds like 6-aminochrysene acs.orgnih.govnih.gov. These studies have compared adduct levels and types in different tissues and between different but related compounds, contributing to the understanding of tissue-specific metabolic activation and DNA binding nih.gov.

Ex Vivo Tissue Explant Systems (e.g., Human Bronchial Explants)

Ex vivo tissue explant systems bridge the gap between in vitro cell cultures and in vivo animal models by maintaining the complex cellular architecture and interactions of native tissues. Human bronchial explants, for example, are used to study the metabolism and DNA binding of airborne pollutants and carcinogens in respiratory tissue nih.govresearchgate.netbiorxiv.org.

Studies using human bronchial explants have investigated the metabolic activation of 6-nitrochrysene, a related compound, and the subsequent formation of DNA adducts researchgate.net. Analysis of the culture medium from these explants has revealed the presence of various metabolites, including 6-aminochrysene and its derivatives researchgate.net. The levels and proportions of these metabolites and the resulting DNA adducts can vary significantly between individuals, highlighting the importance of using human tissues to assess inter-individual variability in metabolic capacity and susceptibility to DNA damage researchgate.net. These explant systems allow for the assessment of metabolic pathways and DNA binding in a context that more closely resembles the in vivo environment of the human respiratory tract researchgate.net.

Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions) for Metabolic Studies

Isolated enzyme systems and subcellular fractions are widely used in drug metabolism and toxicology studies to identify the enzymes involved in the biotransformation of chemicals and to characterize metabolic pathways. Liver microsomes, which contain membrane-bound enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are particularly useful for studying phase I metabolism evotec.comnih.govbioivt.com. S9 fractions, which are the supernatant of liver homogenate after centrifugation, contain both microsomal and cytosolic enzymes, providing a broader range of phase I and phase II metabolic activities, including sulfotransferases (SULTs) and N-acetyltransferases (NATs) researchgate.netevotec.comnih.govbioivt.comresearchgate.net.

These systems are used to study the metabolic activation of compounds like 2-AC. For instance, studies using liver S9 fractions from different species, including rats and humans, have been employed in conjunction with bacterial mutagenicity assays to assess the metabolic activation of aromatic amines researchgate.netresearchgate.net. Research has compared the effectiveness of human and rat liver S9 fractions in activating various procarcinogens, demonstrating differences in metabolic capacities researchgate.netresearchgate.net. Isolated enzyme systems and subcellular fractions allow for the controlled investigation of specific metabolic steps and the identification of the enzymes responsible for converting 2-AC into potentially reactive intermediates that can form DNA adducts nih.govbioivt.com.

Synthesis of Site-Specific DNA Adduct-Containing Oligonucleotides for Mechanistic Investigations

The synthesis of site-specific DNA adduct-containing oligonucleotides is a powerful technique for investigating the mechanistic consequences of DNA damage, such as how specific adducts affect DNA replication, repair, and transcription, and their potential to induce mutations. This involves chemically synthesizing short DNA strands (oligonucleotides) with a defined DNA adduct placed at a specific position researchgate.netacs.orgnih.gov.

These modified oligonucleotides can then be incorporated into plasmids or viral genomes and introduced into living cells, including mammalian cells like HEK 293T, to study how cellular processes handle the adducted DNA nih.govresearchgate.netnih.gov. By replicating these modified plasmids in cells with deficiencies in specific DNA repair pathways or translesion synthesis polymerases, researchers can determine which pathways are involved in bypassing or repairing the adduct and the resulting mutational outcomes nih.govnih.gov.